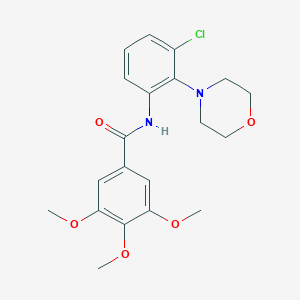![molecular formula C15H7F4IN2O B244428 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell growth and division.
Mecanismo De Acción
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that regulate cell growth and division, and their inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. It has also been shown to be well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is its specificity for BTK and ITK, which makes it a potentially safer and more effective alternative to other kinase inhibitors that target multiple enzymes. However, like all experimental drugs, 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has certain limitations that must be taken into account. For example, its efficacy may vary depending on the type of cancer being treated, and it may have off-target effects that could lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for the development of 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide as a cancer therapy. One possibility is to combine it with other drugs that target different signaling pathways, in order to enhance its anti-cancer activity. Another direction is to explore its use in combination with immunotherapy, which could help to boost the immune system's ability to fight cancer. Additionally, further research is needed to better understand the molecular mechanisms underlying 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide's anti-cancer effects, which could lead to the development of more effective and targeted therapies.
Métodos De Síntesis
The synthesis of 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide involves a series of complex chemical reactions that require specialized equipment and expertise. The process begins with the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis of 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been shown to be effective against various types of lymphoma, leukemia, and solid tumors, including those that are resistant to conventional chemotherapy.
Propiedades
Fórmula molecular |
C15H7F4IN2O |
|---|---|
Peso molecular |
434.13 g/mol |
Nombre IUPAC |
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H7F4IN2O/c16-12-5-8(7-21)1-3-10(12)14(23)22-13-4-2-9(20)6-11(13)15(17,18)19/h1-6H,(H,22,23) |
Clave InChI |
LLPRDXJNNKUFFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
SMILES canónico |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)